D-Galacturonic Acid

Description

D-Galacturonate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Codonopsis pilosula, Larix decidua, and other organisms with data available.

Properties

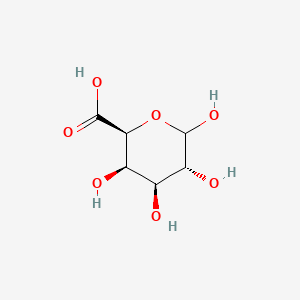

IUPAC Name |

(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2+,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-YMDCURPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001015577 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-12-5 | |

| Record name | D-Galactopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Galacturonic Acid: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical structure, properties, and biological significance of D-Galacturonic acid, a key component of pectin and a molecule of growing interest in various scientific fields.

This compound, a sugar acid and the primary constituent of pectin, plays a crucial role in the structural integrity of plant cell walls.[1][2][3] As a versatile biomolecule, it is gaining increasing attention from researchers in fields ranging from plant science and microbiology to drug development and human health. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of this compound, with a focus on its involvement in signaling pathways and established experimental protocols for its analysis.

Chemical Structure and Properties

This compound (C₆H₁₀O₇) is an oxidized form of D-galactose, where the hydroxyl group at the C-6 position is replaced by a carboxylic acid group.[1][2][4] This structural feature imparts acidic properties to the molecule and is fundamental to its biological functions. In solution, this compound exists in equilibrium between its linear (aldehyde) form and its more stable cyclic (pyranose) form. The cyclic form can exist as two anomers, α-D-galacturonic acid and β-D-galacturonic acid.[2][4]

References

- 1. Genomewide and Enzymatic Analysis Reveals Efficient this compound Metabolism in the Basidiomycete Yeast Rhodosporidium toruloides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An evolutionary conserved this compound metabolic pathway operates across filamentous fungi capable of pectin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The this compound catabolic pathway in Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - American Chemical Society [acs.org]

A Technical Guide to D-Galacturonic Acid: Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid (GalA) is a naturally occurring sugar acid and the principal monomeric unit of pectin, a complex heteropolysaccharide integral to the primary cell walls of terrestrial plants.[1][2][3] As the main component of pectin, GalA plays a crucial role in the structural integrity and physicochemical properties of plant tissues.[1] Its polymer, polygalacturonic acid, forms the backbone of pectin's structure, making it one of the most abundant polysaccharide-derived components in biomass.[2][4] The unique chemical structure of this compound, featuring both an aldehyde and a carboxylic acid group in its open-chain form, allows for a wide range of chemical modifications and functional properties.[2] This has led to significant interest in its application across various industries, including food, pharmaceuticals, and biotechnology, where it is utilized for its gelling, stabilizing, and bioactive properties.[1][5] This guide provides an in-depth overview of the natural sources of this compound, its abundance, and detailed methodologies for its extraction and quantification.

Natural Sources and Abundance

This compound is ubiquitous throughout the plant kingdom as the fundamental constituent of pectin.[1] Pectin is particularly concentrated in the middle lamella and primary cell walls of higher plants, acting as an intercellular cementing material.[1][3] The content and composition of pectin, and therefore this compound, vary significantly depending on the plant source, species, tissue type, and maturity.[6]

Commercially, the primary sources for this compound are pectin-rich agro-industrial by-products.[5][7] Citrus peels (albedo), apple pomace, and sugar beet pulp are the most common raw materials for industrial pectin production.[1][6] this compound itself is typically obtained through the hydrolysis of this extracted pectin.[1]

The abundance of this compound is directly related to the pectin content of the source material. This compound constitutes a significant portion of the pectin polysaccharide, often representing over 50% of its composition.[8] For a product to be classified as commercial pectin, it is generally expected to have a galacturonic acid content exceeding 65% on an ash-free and dry weight basis.[9]

Data on Pectin and this compound Abundance

The following table summarizes the pectin yield and this compound content from various natural sources as reported in the literature.

| Natural Source | Raw Material | Pectin Yield (%) | This compound Content | Citation(s) |

| General Plant Tissues | Dicotyledonous Plant Cells | ~35% of cell wall mass | - | [7] |

| Grasses | 2-10% of cell wall mass | - | [7] | |

| Woody Tissues | ~5% of cell wall mass | - | [7] | |

| Citrus Fruits | Citrus Rinds | ~30% (pectin, wt%) | Main component of pectin | [1] |

| Orange Pomace | 17.96% | 16.01% or >50% | [9] | |

| Fruits & Berries | Apple Pomace | - | - | [1] |

| Passion Fruit Peel | 15.71% | 23.21% or >50% | [9] | |

| Juice Production By-products | 4.47 - 17.8% (DM) | 47.22 - 83.57 g/100g | [10] | |

| Apricot | 1.0% (fresh weight) | - | [7] | |

| Cherries | 0.4% (fresh weight) | - | [7] | |

| Sea Buckthorn Peel | 8.0% | 65.35% | [11] | |

| Vegetables & Crops | Sugar Beet Pulp | Up to 23% | Abundant monosaccharide | [6][7] |

| Carrots | 1.4% (fresh weight) | - | [7] | |

| Sunflower Heads | 3.3-5.0% (water-soluble), 11.8-14.3% (insoluble) | High | [3][7] | |

| Soy Hull | 5.66% | - | [9] |

Experimental Protocols

The determination of this compound content from natural sources is a multi-step process that typically involves the extraction of pectin from the plant matrix, followed by the hydrolysis of the polysaccharide into its monomeric constituents, and subsequent quantification of the released this compound.

Protocol 1: Pectin Extraction from Plant Material

This protocol describes a general method for acid extraction of pectin from agro-industrial residues like citrus peels or fruit pomace.

Principle: Pectin is solubilized from the plant cell wall using a hot acid solution, which hydrolyzes the protopectin and releases the soluble pectin into the aqueous phase. The pectin is then precipitated using an organic solvent.[9]

Materials:

-

Dried plant material (e.g., orange peel), milled to a fine powder

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Distilled water

-

96% Ethanol, cooled

-

Beakers, heating mantle with magnetic stirrer, pH meter, centrifuge, filter paper

Procedure:

-

Sample Preparation: Weigh a known amount of dried plant material powder.

-

Acid Extraction:

-

Suspend the powder in distilled water at a specified liquid-to-solid ratio (e.g., 10:1 v/w).[11]

-

Adjust the pH of the suspension to an acidic range (e.g., pH 1.5-2.0) using HCl or H₂SO₄.

-

Heat the mixture to a temperature between 80-90°C while stirring continuously for a defined period (e.g., 1-3 hours).

-

-

Separation:

-

After extraction, separate the solid residue from the hot liquid extract by filtration or centrifugation. The supernatant contains the solubilized pectin.

-

-

Precipitation:

-

Cool the pectin extract to room temperature.

-

Add cooled 96% ethanol to the extract (e.g., in a 2:1 or 3:1 volume ratio of ethanol to extract) while stirring gently to precipitate the pectin.[9]

-

-

Purification and Drying:

-

Allow the mixture to stand for several hours to ensure complete precipitation.

-

Separate the precipitated pectin from the solvent by filtration.

-

Wash the pectin precipitate with ethanol multiple times to remove impurities.

-

Dry the purified pectin in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

-

-

Yield Calculation: Calculate the pectin yield as a percentage of the initial dry weight of the plant material.

Protocol 2: Quantification of this compound

Two common methods for quantifying this compound in extracted pectin are presented below.

A. Colorimetric Method: m-Hydroxydiphenyl Assay

Principle: This assay is based on the reaction of uronic acids with m-hydroxydiphenyl in a sulfuric acid medium to produce a pink-colored complex. The absorbance of this complex, measured at 520 nm, is proportional to the concentration of this compound.[8][12]

Materials:

-

Purified pectin sample

-

Concentrated Sulfuric Acid (H₂SO₄) containing 0.0125 M sodium tetraborate

-

m-hydroxydiphenyl (MHDP) reagent (0.15% w/v in 0.5% NaOH)

-

This compound standard solutions (for calibration curve)

-

Spectrophotometer, vortex mixer, ice bath, water bath

Procedure:

-

Sample Preparation: Prepare an aqueous solution of the pectin sample at a known concentration.

-

Hydrolysis:

-

Pipette an aliquot of the pectin solution or standard into a test tube.

-

Place the tube in an ice bath and add a precise volume of cold concentrated H₂SO₄/tetraborate solution. Mix thoroughly.

-

Heat the mixture in a boiling water bath for a defined time (e.g., 5 minutes) to hydrolyze the pectin and convert the uronic acids to furfural derivatives.[8]

-

Cool the tubes immediately in an ice bath.

-

-

Color Development:

-

Add a small volume of the MHDP reagent to the cooled solution and mix immediately.[8]

-

Allow the color to develop at room temperature for a set period.

-

-

Measurement:

-

Measure the absorbance of the solution at 520 nm against a reagent blank.

-

To correct for interference from neutral sugars, a parallel sample should be run without the MHDP reagent. The absorbance of this sample is subtracted from the MHDP-treated sample.[8]

-

-

Quantification: Determine the concentration of this compound in the sample by comparing its absorbance to a standard curve prepared with known concentrations of this compound.

B. Enzymatic Hydrolysis and HPLC (PH-HPLC) Method

Principle: This method uses pectinase enzymes to specifically hydrolyze pectin into monomeric this compound, avoiding the degradation that can occur with harsh acid hydrolysis. The released GalA is then accurately quantified using High-Performance Liquid Chromatography (HPLC).[13][14]

Materials:

-

Purified pectin sample

-

Pectinase enzyme preparation (e.g., a mix of polygalacturonase, pectin lyase, and pectin methylesterase)

-

Buffer solution (e.g., sodium acetate buffer, pH 5.0)

-

This compound standard solutions

-

HPLC system with a suitable column (e.g., Aminex HPX-87H) and detector (e.g., Refractive Index or UV detector)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of pectin in the buffer solution.

-

Enzymatic Hydrolysis:

-

Sample Cleanup:

-

Terminate the enzymatic reaction by heating the sample (e.g., boiling for 5-10 minutes).

-

Centrifuge the hydrolysate to remove any insoluble material.

-

Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Separate the components using an appropriate mobile phase (e.g., dilute H₂SO₄).

-

Identify the this compound peak based on the retention time of a pure standard.

-

-

Quantification: Quantify the this compound in the sample by integrating the peak area and comparing it to a calibration curve generated from standard solutions.

Visualizations

The following diagrams illustrate key workflows for the analysis of this compound from natural sources.

Caption: Workflow for Pectin Extraction and this compound Quantification.

Caption: Principle of the Pectinase Hydrolysis-HPLC (PH-HPLC) Method.

References

- 1. This compound - American Chemical Society [acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pectin and Pectin-Based Composite Materials: Beyond Food Texture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound catabolism in microorganisms and its biotechnological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Current Advancements in Pectin: Extraction, Properties and Multifunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agritrop.cirad.fr [agritrop.cirad.fr]

- 9. Characterization and physicochemical properties of pectins extracted from agroindustrial by-products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Extraction and characterization of a pectin from sea buckthorn peel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pathways of D-Galacturonic Acid Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galacturonic acid is the principal constituent of pectin, a complex family of polysaccharides crucial for plant cell wall structure, cell adhesion, and signaling.[1][2][3][4] The biosynthesis of its activated form, UDP-D-galacturonic acid, is therefore a pivotal process in plant growth and development.[5][6] This technical guide provides an in-depth exploration of the core biosynthetic pathways of this compound in plants. It details the enzymatic steps, presents key quantitative data, outlines experimental protocols for enzyme characterization, and provides visual diagrams of the metabolic routes and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in plant biology, biotechnology, and drug development seeking to understand and manipulate pectin biosynthesis.

Introduction

Pectin, a major component of the primary cell walls of higher plants, is a family of galacturonic acid-rich polysaccharides.[1][2] Its synthesis is a complex process that is estimated to require at least 67 different glycosyl-, methyl-, and acetyltransferases.[2] The monomeric precursor for pectin is this compound, which is incorporated into pectin polymers in its activated nucleotide sugar form, UDP-α-D-galacturonic acid (UDP-GalA).[6] The availability of UDP-GalA is a critical regulatory point in pectin biosynthesis.[5][6] Plants have evolved two primary pathways for the synthesis of the immediate precursor to UDP-GalA, UDP-α-D-glucuronic acid (UDP-GlcA).[7][8][9] This guide will elucidate these two pathways and the final epimerization step that yields UDP-GalA.

Biosynthesis of the Precursor: UDP-D-Glucuronic Acid (UDP-GlcA)

Plants utilize two distinct pathways to produce UDP-GlcA, a key intermediate for the synthesis of numerous cell wall polysaccharides[7][10][8][9]:

-

The Nucleotide Sugar Oxidation Pathway

-

The myo-Inositol Oxygenation Pathway

The Nucleotide Sugar Oxidation Pathway

This is considered the predominant pathway for UDP-GlcA synthesis in plants.[7][10] It involves the direct, irreversible two-step oxidation of UDP-glucose (UDP-Glc) to UDP-GlcA, catalyzed by the NAD+-dependent enzyme UDP-glucose dehydrogenase (UGD).[8][11][12]

-

Enzyme: UDP-glucose dehydrogenase (UGD; EC 1.1.1.22)

-

Substrate: UDP-glucose

-

Product: UDP-glucuronic acid

-

Cofactor: NAD+[11]

The UGD enzyme is subject to feedback inhibition by UDP-xylose, a downstream product, indicating a point of metabolic regulation.[8] In Arabidopsis, the UGD enzyme family is encoded by four functional genes with distinct tissue-specific expression patterns, primarily in growing tissues.[8]

The myo-Inositol Oxygenation Pathway

This alternative route begins with the cleavage of the myo-inositol ring to form D-glucuronic acid.[8][13] This pathway involves a series of enzymatic reactions:

-

myo-Inositol Oxygenase (MIOX; EC 1.13.99.1): Catalyzes the conversion of myo-inositol to D-glucuronic acid.[13][14]

-

Glucuronokinase (EC 2.7.1.43): Phosphorylates D-glucuronic acid to D-glucuronic acid-1-phosphate.[7][14]

-

UDP-sugar Pyrophosphorylase (USP; EC 2.7.7.64): Catalyzes the formation of UDP-GlcA from D-glucuronic acid-1-phosphate and UTP.[14][15][16]

While functional, studies on miox mutants in Arabidopsis suggest that the nucleotide sugar oxidation pathway can compensate for deficiencies in the myo-inositol pathway, which appears to be limited by the availability of inositol.[13][17]

The Final Step: Epimerization of UDP-D-Glucuronic Acid to UDP-D-Galacturonic Acid

The direct precursor for pectin synthesis, UDP-GalA, is formed through the reversible 4-epimerization of UDP-GlcA.[5][6] This reaction is catalyzed by UDP-D-glucuronic acid 4-epimerase.

-

Enzyme: UDP-D-glucuronic acid 4-epimerase (GAE or UGlcAE; EC 5.1.3.6)[5][6][18]

-

Substrate: UDP-D-glucuronic acid

-

Product: UDP-D-galacturonic acid

In Arabidopsis, GAE is encoded by a small gene family, with members predicted to be type II membrane proteins localized to the Golgi apparatus, where pectin synthesis occurs.[5][6][19][20][21] This localization allows for the direct supply of UDP-GalA to the pectin biosynthetic machinery.[21] The enzyme is notably inhibited by UDP-xylose and UDP-arabinose, suggesting a regulatory role for these nucleotide sugars in pectin synthesis.[5][6][22]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the this compound biosynthesis pathway.

Table 1: Kinetic Properties of UDP-D-Glucuronic Acid 4-Epimerase (GAE) from Arabidopsis thaliana

| Parameter | Value | Reference |

| Apparent Km for UDP-GlcA | 0.19 mM | [21][23] |

| Apparent Km for UDP-GlcA | 720 µM (0.72 mM) | [5][6][22][24] |

| pH Optimum | 7.6 | [21][23] |

| pH Optimum | 7.5 | [5][6][22][24] |

| Equilibrium Constant (UDP-GalA/UDP-GlcA) | 1.3 | [21][23] |

| Equilibrium Constant (UDP-GalA/UDP-GlcA) | ~1.9 | [5][6][22][24] |

| Temperature Range for Activity | 20°C to 55°C | [5][6][22][24] |

Table 2: Properties of UDP-Glucuronic Acid Pyrophosphorylase from Barley Seedlings

| Parameter | Value | Reference |

| Km for D-glucuronic acid 1-phosphate | 0.33 mM | [25] |

| Km for UDP-D-glucuronic acid | 0.5 mM | [25] |

| pH Optimum | 8 to 9 | [25] |

| Equilibrium Constant (in direction of GlcA-1-P formation) | 2.9 | [25] |

| Divalent Cation Requirement | Mg²⁺ | [25] |

Experimental Protocols

Detailed methodologies for assaying the key enzymes are crucial for their characterization.

Assay for UDP-D-Glucuronic Acid 4-Epimerase (GAE) Activity

This protocol is adapted from studies on recombinant Arabidopsis GAE.[18][21]

Principle: The reversible epimerization of a radiolabeled UDP-sugar substrate is monitored by separating the substrate and product using thin-layer chromatography (TLC) or high-performance anion-exchange chromatography (HPAEC).

Materials:

-

Recombinant GAE enzyme preparation

-

Radiolabeled substrate (e.g., UDP-[¹⁴C]GlcA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6)

-

TLC plates (e.g., silica gel 60)

-

Developing solvent for TLC (e.g., ethanol:1 M ammonium acetate, pH 7.5; 7:3, v/v)

-

HPAEC system with a suitable anion-exchange column

-

Scintillation counter or phosphorimager

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, radiolabeled UDP-GlcA, and the enzyme preparation.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by boiling or adding ethanol.

-

Spot the reaction mixture onto a TLC plate and develop the chromatogram.

-

Alternatively, analyze the reaction mixture by HPAEC.

-

Quantify the radioactivity in the spots corresponding to UDP-GlcA and UDP-GalA using a scintillation counter or phosphorimager to determine the extent of epimerization.

Assay for UDP-Glucose Dehydrogenase (UGD) Activity

Principle: The activity of UGD is determined spectrophotometrically by measuring the rate of NAD+ reduction to NADH at 340 nm.

Materials:

-

Plant protein extract or purified UGD

-

Assay buffer (e.g., 100 mM Glycine-NaOH, pH 8.8)

-

UDP-glucose (substrate)

-

NAD+ (cofactor)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the enzyme sample.

-

Initiate the reaction by adding UDP-glucose.

-

Immediately monitor the increase in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH.

Assay for this compound

This protocol is based on a commercially available assay kit.[26]

Principle: this compound is oxidized by uronate dehydrogenase in the presence of NAD+, leading to the formation of NADH. The increase in absorbance at 340 nm is directly proportional to the amount of this compound.

Materials:

-

Sample containing this compound

-

Assay buffer (e.g., as provided in a kit)

-

NAD+

-

Uronate dehydrogenase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the sample.

-

Measure the initial absorbance at 340 nm.

-

Add uronate dehydrogenase to start the reaction.

-

Incubate until the reaction is complete and measure the final absorbance at 340 nm.

-

The concentration of this compound is calculated from the change in absorbance.

Mandatory Visualizations

Signaling Pathways

Caption: Biosynthesis pathways of UDP-D-Galacturonic Acid in plants.

Experimental Workflows

Caption: Experimental workflow for GAE (UDP-D-Glucuronic Acid 4-Epimerase) assay.

Conclusion

The biosynthesis of this compound is a fundamental process in plant biology, underpinning the formation of the pectin component of the cell wall. The elucidation of the two primary pathways leading to the synthesis of UDP-D-glucuronic acid and the subsequent epimerization to UDP-D-galacturonic acid has provided significant insights into the metabolic network supporting cell wall construction. The key enzymes, UDP-glucose dehydrogenase and UDP-D-glucuronic acid 4-epimerase, represent critical control points in this pathway. A thorough understanding of these pathways, including their regulation and the biochemical properties of the involved enzymes, is essential for efforts aimed at modifying plant cell walls for improved biomass characteristics, enhanced disease resistance, and for the development of novel therapeutic agents that may target these pathways. This guide provides a foundational resource for researchers to build upon in their exploration of pectin biosynthesis and its broader implications.

References

- 1. esalq.usp.br [esalq.usp.br]

- 2. Pectin structure and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The Biosynthesis of UDP-Galacturonic Acid in Plants. Functional Cloning and Characterization of Arabidopsis UDP-d-Glucuronic Acid 4-Epimerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biosynthesis of UDP-galacturonic acid in plants. Functional cloning and characterization of Arabidopsis UDP-D-glucuronic acid 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Item - Pathways for the synthesis of UDP-Glucuronic acid and derivatives as adapted from [24]. - Public Library of Science - Figshare [plos.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. UDP-Glucose Dehydrogenases: Identification, Expression, and Function Analyses in Upland Cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of UDP-glucose dehydrogenase isoforms in the medicinal legume Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down-regulation of the myo-inositol oxygenase gene family has no effect on cell wall composition in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Overexpression of UDP‐sugar pyrophosphorylase leads to higher sensitivity towards galactose, providing new insights into the mechanisms of galactose toxicity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]

- 17. Down-regulation of UDP-glucuronic Acid Biosynthesis Leads to Swollen Plant Cell Walls and Severe Developmental Defects Associated with Changes in Pectic Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. identification-and-characterization-of-a-udp-d-glucuronate-4-epimerase-in-arabidopsis - Ask this paper | Bohrium [bohrium.com]

- 19. Molecular genetics of nucleotide sugar interconversion pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of plant UDP-glucuronic acid 4-epimerases [openscholar.uga.edu]

- 21. The biosynthesis of D-Galacturonate in plants. functional cloning and characterization of a membrane-anchored UDP-D-Glucuronate 4-epimerase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. uniprot.org [uniprot.org]

- 23. The Biosynthesis of d-Galacturonate in Plants. Functional Cloning and Characterization of a Membrane-Anchored UDP-d-Glucuronate 4-Epimerase from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. prod-docs.megazyme.com [prod-docs.megazyme.com]

The Cornerstone of Pectin: A Technical Guide to the Role of D-Galacturonic Acid in Pectin Structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal role of D-Galacturonic acid as the fundamental building block of pectin, a complex polysaccharide with significant applications in the pharmaceutical and food industries. This document provides a comprehensive overview of its structural importance, the physicochemical properties it imparts, and the analytical methodologies used for its characterization.

This compound: The Monomeric Unit

This compound is a sugar acid, an oxidized form of D-galactose, and serves as the primary structural component of pectin.[1] In its open-chain form, it possesses an aldehyde group at carbon 1 and a carboxylic acid group at carbon 6.[1] However, it predominantly exists in a cyclic pyranose form. The polymeric chains of pectin are formed by α-1,4 glycosidic bonds connecting these this compound units.[1]

The defining feature of this compound in the context of pectin structure is its carboxyl group at the C-6 position. This functional group is central to the unique properties of pectin, including its ability to form gels and its reactivity.

The Pectin Backbone: Homogalacturonan

The linear chain of α-1,4-linked this compound residues is known as homogalacturonan, often referred to as the "smooth" region of pectin.[2] This backbone constitutes the majority of the pectin molecule. The properties of pectin are largely dictated by modifications to the carboxyl groups along this chain.

Degree of Methyl-Esterification (DE)

The carboxyl groups of the galacturonic acid units can be esterified with methanol, a process that significantly influences the functional properties of pectin. The degree of methyl-esterification (DE) is a critical parameter, defined as the percentage of carboxyl groups that are esterified. Pectins are broadly classified based on their DE:

-

High-methoxyl (HM) pectins: DE > 50%

-

Low-methoxyl (LM) pectins: DE < 50%

This seemingly simple chemical modification has profound effects on the gelling mechanism of pectin. HM pectins form gels in the presence of high concentrations of sugar and at low pH, whereas LM pectins form gels in the presence of divalent cations, such as calcium.

Quantitative Data on Pectin Composition

The galacturonic acid content and the degree of esterification vary depending on the source of the pectin. These variations directly impact the functionality and potential applications of the extracted pectin.

| Pectin Source | Galacturonic Acid Content (%) | Degree of Esterification (DE) (%) | Reference(s) |

| Apple Pomace | 69.08 ± 0.80 | > 50 (High Methoxyl) | [3] |

| Citrus Peel | > 65 | > 50 (High Methoxyl) | [4] |

| Sugar Beet Pulp | 88.53 (using PUAE) | > 50 (High Methoxyl) | [3][5] |

| Sunflower Heads | Not specified | < 50 (Low Methoxyl) | [3] |

Note: The values can vary depending on the specific variety, ripeness, and extraction method used.

The "Egg-Box" Model of Gelation

The gelation of low-methoxyl (LM) pectins in the presence of divalent cations is famously described by the "egg-box" model. In this model, the negatively charged carboxyl groups on adjacent pectin chains are cross-linked by divalent cations, most notably Ca²⁺. This creates a three-dimensional network structure that entraps water, leading to the formation of a gel. The regions of the pectin chains that participate in this cross-linking are the non-esterified galacturonic acid residues.

Experimental Protocols for Pectin Characterization

Accurate characterization of pectin is crucial for its application in research and drug development. The following are detailed methodologies for key analytical procedures.

Determination of Degree of Esterification (DE) by Titration

This method involves two titration steps to quantify the free and esterified carboxyl groups.

Materials:

-

Pectin sample

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.5 M NaOH

-

0.5 M Hydrochloric Acid (HCl)

-

Phenolphthalein indicator solution

-

Ethanol (95%)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh approximately 500 mg of the pectin sample into a 250 mL beaker. Moisten the pectin with 2-5 mL of ethanol. Add 100 mL of deionized water and stir until the pectin is fully dissolved.

-

Initial Titration (Free Carboxyl Groups): Add 5 drops of phenolphthalein indicator to the pectin solution. Titrate with 0.1 M NaOH until a faint pink color persists for at least 30 seconds. Record the volume of NaOH used (V1). This volume corresponds to the free carboxyl groups.

-

Saponification (De-esterification): To the neutralized solution from the previous step, add 20 mL of 0.5 M NaOH. Stir and let the mixture stand for 15-30 minutes to ensure complete saponification of the ester groups.

-

Back Titration: Add 20 mL of 0.5 M HCl to the solution to neutralize the excess NaOH. The pink color should disappear.

-

Final Titration (Esterified Carboxyl Groups): Titrate the solution again with 0.1 M NaOH to a faint, persistent pink endpoint. Record the volume of NaOH used (V2). This volume corresponds to the saponified (originally esterified) carboxyl groups.

-

Calculation: The degree of esterification is calculated using the following formula: DE (%) = [V2 / (V1 + V2)] * 100

Determination of Degree of Esterification (DE) by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid method for estimating the DE. This technique relies on the characteristic absorption bands of the esterified and free carboxyl groups.

Materials:

-

Pectin sample

-

Potassium Bromide (KBr) for pellet preparation (or an ATR-FTIR spectrometer)

Procedure:

-

Sample Preparation: Dry the pectin sample thoroughly. If using the KBr pellet method, mix a small amount of the sample with KBr powder and press into a transparent pellet.

-

FTIR Analysis: Obtain the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the absorption peaks corresponding to the ester carbonyl group (C=O) stretching, which appears around 1730-1745 cm⁻¹, and the carboxylate anion (COO⁻) stretching, which appears around 1600-1630 cm⁻¹.

-

Calculation: The DE can be estimated by calculating the ratio of the area of the ester carbonyl peak to the sum of the areas of the ester carbonyl and carboxylate anion peaks.[6] A calibration curve prepared with pectin standards of known DE is recommended for accurate quantification. DE (%) = [Area₁₇₃₀ / (Area₁₇₃₀ + Area₁₆₃₀)] * 100

Monosaccharide Composition Analysis by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to determine the monosaccharide composition of pectin after hydrolysis.

Materials:

-

Pectin sample

-

Trifluoroacetic acid (TFA)

-

Internal standard (e.g., myo-inositol)

-

Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride, 1-methylimidazole)

-

Solvents (e.g., methanol, dichloromethane)

Procedure:

-

Hydrolysis: Accurately weigh the pectin sample and hydrolyze it with 2 M TFA at 121°C for 1-2 hours to break it down into its constituent monosaccharides.

-

Reduction and Acetylation (Derivatization):

-

Reduce the monosaccharides using sodium borohydride.

-

Acetylate the resulting alditols using acetic anhydride and 1-methylimidazole to form volatile alditol acetates.

-

-

Extraction: Extract the alditol acetates into an organic solvent like dichloromethane.

-

GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a DB-225).

-

GC conditions: Use a temperature program to separate the different monosaccharide derivatives.

-

MS conditions: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600.

-

-

Data Analysis: Identify the monosaccharides based on their retention times and mass spectra compared to known standards. Quantify the individual monosaccharides by comparing their peak areas to that of the internal standard.

References

D-Galacturonic Acid: A Technical Guide for Researchers

An in-depth exploration of the physicochemical properties, biochemical pathways, and experimental methodologies related to D-Galacturonic acid, a key monosaccharide in plant biology and a molecule of growing interest in biotechnology and drug development.

This compound is a sugar acid that is an oxidized form of D-galactose.[1] It serves as the principal building block of pectin, a complex set of polysaccharides found in the primary cell walls of terrestrial plants.[1][2] In its polymeric form, polygalacturonic acid, it is central to the structural integrity and gelling properties of plant tissues.[1] This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The identification and characterization of this compound are fundamental to its application in research and development. The compound can exist in both anhydrous and hydrated forms, each with a distinct CAS number and molecular weight.

| Property | Anhydrous this compound | This compound Monohydrate |

| CAS Number | 685-73-4 | 91510-62-2 |

| Molecular Formula | C₆H₁₀O₇ | C₆H₁₂O₈ |

| Molecular Weight | 194.14 g/mol | 212.15 g/mol |

Biochemical Significance and Metabolic Pathways

This compound is central to the biosynthesis of pectin in plants and is a valuable carbon source for various microorganisms. Understanding its metabolic pathways is crucial for applications ranging from biofuel production to the development of novel therapeutics.

Pectin Biosynthesis in Plants

Pectin is synthesized in the Golgi apparatus of plant cells.[3] The process involves a series of enzymatic reactions where sugar precursors are activated and polymerized. This compound, derived from UDP-D-glucuronic acid, is the primary monomer incorporated into the homogalacturonan backbone of pectin by glucuronosyltransferases.[3] The complexity of pectin structure arises from modifications such as methyl- and acetyl-esterification, and the addition of other sugar residues.[4][5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - American Chemical Society [acs.org]

- 3. Recent Advances in Understanding the Roles of Pectin as an Active Participant in Plant Signaling Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pectin structure and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. esalq.usp.br [esalq.usp.br]

D-Galacturonic Acid as a Carbon Source for Microorganisms: An In-depth Technical Guide

Abstract

D-galacturonic acid (D-GalA), the primary constituent of pectin, represents a readily available and abundant carbon source for a variety of microorganisms. Pectin-rich agricultural and industrial wastes, such as citrus peels and sugar beet pulp, provide a cheap and sustainable feedstock for biotechnological processes. The microbial conversion of D-GalA into value-added products, including biofuels and platform chemicals, is an area of significant research interest. This technical guide provides a comprehensive overview of the metabolic pathways, key enzymes, and regulatory mechanisms involved in the utilization of D-GalA by bacteria, yeast, and fungi. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biotechnology, and metabolic engineering. This document summarizes quantitative data on microbial growth and enzyme kinetics, details experimental protocols for key assays, and visualizes complex biological pathways and workflows.

Introduction

Pectin is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, and its main component is this compound. The abundance of pectin-rich biomass makes D-GalA an attractive substrate for microbial fermentation. Microorganisms have evolved diverse metabolic strategies to utilize D-GalA as a carbon and energy source. Understanding these pathways is crucial for the metabolic engineering of industrial microorganisms for the efficient conversion of pectin-rich feedstocks into desired products. This guide will delve into the core aspects of D-GalA metabolism in prokaryotic and eukaryotic microorganisms.

Metabolic Pathways for this compound Utilization

Microorganisms employ three primary pathways for the catabolism of this compound: a reductive pathway predominantly found in fungi, and two distinct pathways in prokaryotes—an oxidative pathway and an isomerase pathway.

Fungal Reductive Pathway

Filamentous fungi and some yeasts utilize a reductive pathway to metabolize D-GalA. This pathway converts D-GalA into intermediates of central metabolism, namely pyruvate and glycerol. The pathway involves a series of enzymatic reactions, with the initial step being the reduction of D-GalA to L-galactonate.

The key enzymatic steps are:

-

This compound reductase: Reduction of D-GalA to L-galactonate.

-

L-galactonate dehydratase: Dehydration of L-galactonate to 2-keto-3-deoxy-L-galactonate.

-

2-keto-3-deoxy-L-galactonate aldolase: Cleavage of 2-keto-3-deoxy-L-galactonate to pyruvate and L-glyceraldehyde.

-

L-glyceraldehyde reductase: Reduction of L-glyceraldehyde to glycerol.

Prokaryotic Oxidative and Isomerase Pathways

Prokaryotes have evolved two main routes for D-GalA catabolism: the oxidative and the isomerase pathways.

2.2.1. Oxidative Pathway

In the oxidative pathway, D-GalA is first oxidized to meso-galactarate (mucate). This pathway ultimately leads to the formation of α-ketoglutarate, an intermediate of the Krebs cycle.

2.2.2. Isomerase Pathway

The isomerase pathway begins with the isomerization of D-GalA to D-tagaturonate. This pathway ultimately yields pyruvate and glyceraldehyde-3-phosphate, which are central metabolites.

Quantitative Data on Microbial Performance

The efficiency of D-GalA utilization varies significantly among different microorganisms. This section presents a summary of key quantitative data related to microbial growth and the kinetics of the enzymes involved in the metabolic pathways.

Microbial Growth on this compound

The specific growth rate (μ) and biomass yield (YX/S) are critical parameters for evaluating the efficiency of a microorganism in utilizing a specific carbon source.

| Microorganism | Pathway | Specific Growth Rate (μ) (h⁻¹) | Biomass Yield (YX/S) (g/g) | Reference |

| Aspergillus niger | Reductive | 0.15 - 0.25 | 0.4 - 0.5 | |

| Trichoderma reesei | Reductive | 0.1 - 0.2 | 0.35 - 0.45 | |

| Rhodosporidium toruloides | Reductive | ~0.2 | Not reported | |

| Escherichia coli | Isomerase/Oxidative | 0.3 - 0.4 | ~0.4 | |

| Lactobacillus suebicus | Isomerase | 0.20 | 0.09 |

Enzyme Kinetics

The kinetic parameters of the key enzymes in the D-GalA metabolic pathways provide insights into the efficiency of each catalytic step. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are crucial for understanding enzyme-substrate affinity and catalytic efficiency.

| Enzyme | Microorganism | Km (mM) | Vmax (U/mg) | Reference |

| This compound reductase | Euglena gracilis | 3.79 (for D-GalA) | Not reported | |

| 62.5 µM (for NADPH) | ||||

| This compound dehydrogenase | Agrobacterium tumefaciens | 0.5 (for D-GalA) | 124 | |

| 0.2 (for NAD+) | 105 | |||

| L-Galactonate dehydratase | Hypocrea jecorina | Not reported | Not reported | |

| 2-keto-3-deoxy-L-galactonate aldolase | Trichoderma reesei | Not reported | Not reported |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of D-GalA metabolism in microorganisms.

Microbial Cultivation and Growth Analysis

Objective: To determine the specific growth rate and biomass yield of a microorganism on D-GalA as the sole carbon source.

Materials:

-

Microorganism of interest

-

Minimal medium supplemented with a defined concentration of D-GalA (e.g., 10 g/L)

-

Shake flasks or bioreactor

-

Spectrophotometer

-

Analytical balance

-

Centrifuge

Procedure:

-

Prepare a sterile minimal medium containing D-GalA as the sole carbon source. The composition of the minimal medium will vary depending on the microorganism.

-

Inoculate the medium with a pre-culture of the microorganism grown to the mid-exponential phase.

-

Incubate the culture under optimal conditions (temperature, pH, aeration).

-

At regular intervals, withdraw samples for analysis.

-

Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to monitor cell growth.

-

To determine the biomass concentration, centrifuge a known volume of the culture, wash the cell pellet with distilled water, and dry it to a constant weight at a specific temperature (e.g., 80°C).

-

Analyze the concentration of D-GalA in the culture supernatant using HPLC (see Protocol 4.3).

-

Calculate the specific growth rate (μ) from the exponential phase of the growth curve (ln(OD) vs. time).

-

Calculate the biomass yield (YX/S) as the ratio of the maximum biomass produced to the total D-GalA consumed.

Enzyme Activity Assays

Objective: To measure the activity of key enzymes in the D-GalA metabolic pathways.

4.2.1. This compound Reductase Assay

Principle: The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NAD(P)H.

Materials:

-

Cell-free extract of the microorganism

-

Assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)

-

This compound solution (e.g., 100 mM)

-

NAD(P)H solution (e.g., 10 mM)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and NAD(P)H in a cuvette.

-

Add the cell-free extract to the mixture and incubate for a few minutes to allow for the oxidation of any endogenous substrates.

-

Initiate the reaction by adding the D-GalA solution.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation using the molar extinction coefficient of NAD(P)H (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Analytical Methods

Objective: To quantify the concentration of D-GalA and its metabolites in culture samples.

Method: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system equipped with a suitable column (e.g., an anion exchange column or a column for organic acid analysis).

-

Refractive index (RI) or UV detector.

Procedure:

-

Prepare standards of D-GalA and expected metabolites of known concentrations.

-

Prepare culture samples by centrifuging to remove cells and filtering the supernatant through a 0.22 µm filter.

-

Inject the standards and samples into the HPLC system.

-

Elute the compounds using an appropriate mobile phase (e.g., dilute sulfuric acid for organic acid columns).

-

Detect the compounds using the RI or UV detector.

-

Quantify the concentration of each compound by comparing the peak areas of the samples to the calibration curve generated from the standards.

Regulatory and Signaling Pathways

The expression of genes involved in D-GalA utilization is tightly regulated in microorganisms to ensure an efficient response to the availability of this carbon source.

GaaR-GaaX System in Aspergillus niger

In the filamentous fungus Aspergillus niger, the expression of genes for D-GalA catabolism is controlled by a transcriptional activator, GaaR, and a repressor, GaaX.

In the absence of D-GalA, GaaX represses the activity of GaaR, preventing the transcription of the D-GalA utilization genes. When D-GalA is present, it or a derivative enters the cell and inactivates GaaX, thereby allowing GaaR to activate gene expression.

ExuR Regulation in Escherichia coli

In E. coli, the ExuR protein acts as a transcriptional repressor for the genes involved in the transport and catabolism of hexuronates, including D-GalA.

In the absence of D-GalA, ExuR binds to the operator regions of the target genes, blocking their transcription. The presence of an inducer molecule, derived from D-GalA metabolism, leads to a conformational change in ExuR, causing it to dissociate from the DNA and allowing for gene expression. Interestingly, this compound utilization as a carbon source can aid in the initial expansion of pathogenic E. coli. Furthermore, this compound can also act as a signal to modulate the expression of virulence genes.

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating a microorganism's ability to utilize D-GalA as a carbon source.

Conclusion

This compound is a valuable and sustainable carbon source for a wide array of microorganisms. The metabolic diversity observed in bacteria, yeast, and fungi for D-GalA catabolism offers a rich toolkit for biotechnological applications. A thorough understanding of the underlying metabolic pathways, the kinetics of the involved enzymes, and the intricate regulatory networks is paramount for the r

The Discovery and Enduring Significance of D-Galacturonic Acid: A Technical History

For decades, the intricate structure of plant tissues held a sweet secret, a sugar acid that would become fundamental to our understanding of plant biology and a cornerstone of the food industry. This technical guide delves into the discovery and history of D-Galacturonic acid, tracing its journey from a curious component of fruit jellies to a well-characterized monosaccharide vital for both nature and science.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the historical milestones in the study of this compound. It details the initial discovery and isolation, the elucidation of its complex structure, and the evolution of its synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Discovery and Initial Isolation: From Pectin to a Pure Monosaccharide

The story of this compound is intrinsically linked to pectin, the gelling agent responsible for the texture of jams and jellies. In 1824, French chemist Henri Braconnot first described this substance, laying the groundwork for future investigations into its chemical nature.[1] However, it would take nearly a century for the primary building block of pectin to be isolated and identified.

In 1917, the German biochemist Felix Ehrlich reported the first successful isolation of this compound from pectin through hydrolysis.[1] This seminal work marked the beginning of a deeper understanding of the chemical composition of the ubiquitous plant polysaccharide.

Early Isolation Methodologies: A Comparative Overview

Following Ehrlich's initial breakthrough, several methods were developed to improve the yield and purity of this compound from natural sources. The table below summarizes the key historical methods and their reported yields.

| Method | Investigators | Year | Source Material | Key Steps | Reported Yield |

| Acid Hydrolysis | Felix Ehrlich | 1917 | Pectin | Hydrolysis of pectin. | Not specified in available abstracts. |

| Multi-step Chemical | Ehrlich and Guttmann | 1933 | Pectin | 1. Preparation of hydratopectin; 2. Conversion to pectolic acid; 3. Hydrolysis of pectolic acid. | ~19% from pectin. |

| Enzymatic Hydrolysis | W. W. Pigman | 1940 | Pectic Acid (from citrus) | Enzymatic hydrolysis of pectic acid followed by extraction with methyl alcohol. | >67% of theoretical value. |

Detailed Experimental Protocols

To provide a clearer understanding of these historical techniques, the following sections detail the methodologies as described in the literature.

Ehrlich and Guttmann's Multi-Step Chemical Hydrolysis (1933):

This method involved a three-stage process to isolate this compound from pectin-rich plant materials. The general workflow is outlined below.

Figure 1: Workflow of the Ehrlich and Guttmann method for this compound isolation.

-

Step 1: Preparation of Hydratopectin: The initial step involved the extraction and purification of a water-soluble form of pectin, termed "hydratopectin," from the raw plant material.

-

Step 2: Conversion to Pectolic Acid: The hydratopectin was then chemically treated to form "pectolic acid," an intermediate polygalacturonide.

-

Step 3: Hydrolysis to this compound: The final step involved the acid hydrolysis of the purified pectolic acid to yield free this compound, which could then be crystallized from the solution.

Pigman's Improved Enzymatic Method (1940):

Recognizing the degradation of this compound by harsh acid treatments, W. W. Pigman developed a more efficient method utilizing enzymatic hydrolysis. This approach offered significantly higher yields.

Figure 2: Workflow of Pigman's enzymatic method for this compound isolation.

-

Enzymatic Hydrolysis: Commercially available pectic acid derived from citrus was subjected to hydrolysis using a pectinase enzyme preparation.

-

Extraction: The resulting hydrolyzate, containing a mixture of monosaccharides, was then extracted with methyl alcohol.

-

Crystallization: this compound was then crystallized from the methyl alcohol extract upon evaporation.

The Unraveling of a Structure: From Elemental Analysis to Stereochemistry

The determination of the precise chemical structure of this compound was a critical step in understanding its properties and function. Early studies established its molecular formula as C6H10O7.[2] It was recognized as a "uronic acid," a class of sugar acids where the terminal hydroxyl group of the parent sugar is oxidized to a carboxylic acid.[2] In the case of this compound, the parent sugar is D-galactose.[2]

The structure of this compound can be represented in both an open-chain and a cyclic hemiacetal form. The open-chain form possesses an aldehyde group at the C1 position and a carboxylic acid group at the C6 position.[2] However, in solution, it predominantly exists in a more stable cyclic pyranose form.

The stereochemistry, which is crucial to its biological function, was determined through a combination of chemical degradation studies, comparison with known sugars, and polarimetry, which measures the rotation of plane-polarized light.

The Dawn of Synthesis: Crafting a Natural Product in the Laboratory

While isolation from natural sources remains a primary method for obtaining this compound, the development of chemical synthesis routes has been crucial for producing derivatives and for research purposes where high purity is paramount. The synthesis of uronic acids like this compound is challenging due to the presence of multiple hydroxyl groups that require protection and the need for stereoselective reactions.

Historically, the most common approach to synthesizing uronic acids has been the selective oxidation of the primary hydroxyl group (at the C6 position) of a suitably protected parent hexose. For this compound, this involves the oxidation of a protected D-galactose derivative.

Figure 3: General signaling pathway for the chemical synthesis of this compound.

Physical and Chemical Properties: A Quantitative Snapshot

The early characterization of this compound involved the determination of its key physical and chemical properties. These constants were essential for its identification and for understanding its behavior in various chemical reactions.

| Property | Value | Notes |

| Molecular Formula | C6H10O7 | |

| Molecular Weight | 194.14 g/mol | [2] |

| Melting Point | 159-160 °C | |

| Specific Rotation (α-anomer) | [α]D +98.0° → +50.9° (in water) | Mutarotation to an equilibrium mixture. |

| Specific Rotation (β-anomer) | [α]D +27.0° → +50.9° (in water) | Mutarotation to an equilibrium mixture. |

| Appearance | White crystalline powder |

Conclusion: A Molecule of Enduring Importance

From its initial discovery as a component of pectin to its full structural elucidation and chemical synthesis, the journey of this compound has been one of steady scientific progress. This foundational knowledge has not only illuminated the complex world of plant biochemistry but has also provided a versatile molecule for applications in the food, pharmaceutical, and biotechnology industries. The historical development of its study serves as a testament to the power of analytical chemistry and the enduring importance of understanding the fundamental building blocks of the natural world.

References

Methodological & Application

Application Notes and Protocols for D-Galacturonic Acid Quantification using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Galacturonic acid is a primary constituent of pectin, a complex polysaccharide found in the cell walls of plants. Accurate quantification of this compound is crucial in various fields, including the food industry for quality control of pectin-containing products, in biofuel research for assessing biomass composition, and in pharmaceutical sciences for the analysis of drug formulations and metabolism. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of this compound due to its high sensitivity, accuracy, and reproducibility.[1] This document provides detailed application notes and protocols for the quantification of this compound using different HPLC-based methods.

I. Experimental Principles

The quantification of this compound often requires an initial hydrolysis step to release it from the pectin polymer. Two primary hydrolysis methods are employed:

-

Enzymatic Hydrolysis: This method utilizes pectinase enzymes to specifically cleave the glycosidic bonds within the pectin structure, releasing this compound monomers.[2][3] It is generally considered a milder and more precise method compared to acid hydrolysis, as it minimizes the degradation of the target analyte.[2][3]

-

Acid Hydrolysis: This method employs strong acids to break down the polysaccharide chain. While effective, it can sometimes lead to the degradation of this compound, potentially resulting in lower recovery rates.[2][4]

Following hydrolysis, the liberated this compound is quantified using various HPLC techniques:

-

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and selective method for the direct analysis of underivatized carbohydrates and sugar acids.[5]

-

HPLC with Ultraviolet (UV) Detection: this compound has a weak chromophore, making direct UV detection less sensitive. Therefore, pre-column derivatization with a UV-absorbing agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) or p-aminobenzoic acid (p-ABA) is often employed to enhance detection.[5][6]

-

HPLC with Refractive Index Detection (RID): This method detects analytes based on changes in the refractive index of the eluent. While it is a universal detector for non-chromophoric compounds, it is generally less sensitive than UV or PAD and is not compatible with gradient elution.[7]

II. Experimental Workflows

The general workflow for this compound quantification involves sample preparation (hydrolysis), chromatographic separation, detection, and data analysis.

Caption: General workflow for this compound quantification.

For methods requiring derivatization, the workflow is slightly modified:

Caption: Workflow with pre-column derivatization.

III. Detailed Protocols

A. Sample Preparation: Enzymatic Hydrolysis

This protocol is based on the pectinase hydrolysis (PH) method, which offers high precision.[2]

Materials:

-

Pectin-containing sample

-

Pectinase enzyme solution (e.g., from Aspergillus niger)

-

Sodium acetate buffer (pH 4.8)

Procedure:

-

Prepare a solution of the pectin-containing sample in sodium acetate buffer.

-

Add the pectinase enzyme solution to the sample. A recommended loading is 2250 U/g of pectin.[2][3]

-

Incubate the mixture at 50°C for 24 hours to ensure complete hydrolysis.[2][3]

-

After incubation, stop the enzymatic reaction by heating the sample (e.g., boiling for 5-10 minutes).

-

Centrifuge the hydrolysate to pellet any insoluble material.

-

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter prior to HPLC analysis.

B. HPLC Method 1: HPAEC-PAD

This method is highly suitable for the direct, sensitive, and selective quantification of underivatized carbohydrates.[5]

Instrumentation:

-

HPLC system with a gradient pump and a pulsed amperometric detector with a gold electrode.[5]

-

Anion-exchange column (e.g., CarboPac™ PA10).[5]

Chromatographic Conditions:

| Parameter | Condition |

| Column | CarboPac™ PA10 (2 x 250 mm)[5] |

| Mobile Phase A | 200 mM NaOH[5] |

| Mobile Phase B | 18 mM NaOH[5] |

| Mobile Phase C | 1 M Sodium Acetate in 18 mM NaOH[5] |

| Flow Rate | 0.25 mL/min[5] |

| Column Temperature | 30°C[5] |

| Injection Volume | 10 - 20 µL |

| Detection | Pulsed Amperometric Detection (PAD) |

Standard Preparation:

-

Prepare a stock solution of this compound in deionized water.[5]

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[5]

C. HPLC Method 2: HPLC-UV with Pre-column PMP Derivatization

Derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) enhances the UV detectability of this compound.[6]

Derivatization Procedure:

-

To 150 µL of the hydrolyzed sample or standard, add 150 µL of 0.3 M NaOH and 150 µL of 0.5 M PMP in methanol.[5]

-

Incubate the mixture at 70°C for 30-60 minutes.[5]

-

Cool the reaction mixture to room temperature and neutralize with 150 µL of 0.3 M HCl.[5]

-

Remove excess PMP reagent by partitioning with chloroform. Add 1 mL of chloroform, vortex, and centrifuge. Discard the lower chloroform layer. Repeat this extraction three times.[5]

-

The aqueous layer containing the PMP-derivatized this compound is then filtered and ready for HPLC analysis.[5]

Instrumentation:

-

HPLC system with a gradient pump and a Diode Array Detector (DAD) or UV-Vis detector.

-

C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Zorbax Extend C18 (4.6 x 250 mm, 5 µm)[6] |

| Mobile Phase A | 100 mM Sodium Phosphate Buffer (pH 8.0)[6] |

| Mobile Phase B | Acetonitrile[6] |

| Flow Rate | 1.0 mL/min[6] |

| Column Temperature | 25°C[6] |

| Injection Volume | 10 µL[6] |

| Detection | DAD at 245 nm[6] |

| Gradient | 0 min - 12% B, 35 min - 17% B, 36 min - 20% B, 45 min - 20% B, 46 min - 12% B, 65 min - 12% B[6] |

D. HPLC Method 3: HPLC-RID

This method is suitable for laboratories without access to PAD or derivatization capabilities.

Instrumentation:

-

HPLC system with an isocratic pump and a Refractive Index Detector (RID).

-

Ion-exclusion column (e.g., C610H, 7.8 mm x 300 mm).[8]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C610H (7.8 x 300 mm)[8] |

| Mobile Phase | 0.01 N Phosphoric Acid[8] |

| Flow Rate | 0.70 mL/min[8] |

| Column Temperature | Ambient |

| Injection Volume | 10 µL[8] |

| Detection | Refractive Index (RI) |

IV. Quantitative Data Summary

The performance of different HPLC methods for this compound quantification is summarized below.

| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |

| HPLC-DAD (PMP) | 10 - 400 | 1.17 - 4.83 | 3.55 - 18.32 | [6] |

| HPLC-RID | - | 40 | - | [9] |

| HPAEC-Fluorescence | - | 0.2 - 1.0 | 0.5 - 3.5 | [4] |

Note: The linearity, LOD, and LOQ values for the HPLC-DAD (PMP) method are for a range of PMP-sugar derivatives, including galacturonic acid.[6] The HPAEC-Fluorescence method involves a different derivatization and detection strategy.

V. Conclusion

The choice of HPLC method for this compound quantification depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Enzymatic hydrolysis is recommended for sample preparation to ensure accurate and reproducible results.[2][3] For high sensitivity and selectivity, HPAEC-PAD is an excellent choice for direct analysis.[5] When PAD is unavailable, pre-column derivatization with PMP followed by HPLC-UV analysis provides a robust and sensitive alternative.[6] HPLC-RID offers a simpler, though less sensitive, option for routine analysis.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative determination of galacturonic acid in pectin and pectin products by combined pectinase hydrolysis and HPLC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mis.pharm.su.ac.th [mis.pharm.su.ac.th]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 8. pectinworld.com [pectinworld.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Hydrolysis of Pectin to D-Galacturonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pectin, a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, is primarily composed of D-galacturonic acid units.[1][2][3] The enzymatic hydrolysis of pectin offers a specific and efficient method to produce this compound, a valuable platform chemical and a key starting material in the pharmaceutical and food industries.[4][5] this compound and its derivatives have applications in drug delivery systems and as precursors for the synthesis of various bioactive compounds.[6][7] This document provides detailed protocols for the enzymatic hydrolysis of pectin and the subsequent quantification of the this compound product.

Biochemical Pathway of Pectin Degradation

The enzymatic degradation of pectin is a multi-step process involving several types of pectinolytic enzymes. The primary enzymes and their roles are outlined below:

-

Pectin Methylesterases (PME) : These enzymes catalyze the de-esterification of the methoxy groups of pectin, converting high-methoxyl pectin into low-methoxyl pectin or pectic acid and producing methanol. This initial step is often crucial as many depolymerizing enzymes prefer or require a de-esterified substrate.[1]

-

Polygalacturonases (PG) : These enzymes are central to the depolymerization of the pectin backbone. They hydrolyze the α-1,4-glycosidic bonds between this compound residues.[1][8]

-

Endo-polygalacturonases act randomly along the polygalacturonic acid chain, rapidly reducing the polymer's viscosity.

-

Exo-polygalacturonases act from the non-reducing end of the chain, releasing monomeric or dimeric units of galacturonic acid.

-

-

Pectin Lyases (PL) : These enzymes also cleave the α-1,4-glycosidic bonds but through a trans-elimination reaction, resulting in unsaturated oligogalacturonates.[1]

For the specific production of this compound, a combination of these enzymes, particularly pectin methylesterases and polygalacturonases, is often employed to ensure complete hydrolysis of the pectin polymer.

References

- 1. microbenotes.com [microbenotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Structural biology of pectin degradation by Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A wholly biological method for galactaric acid production from pectin by the combination of enzymatic hydrolysis and resting-cell catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Optimization of Polygalacturonase Production from a Newly Isolated Thalassospira frigidphilosprofundus to Use in Pectin Hydrolysis: Statistical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural Biology of Pectin Degradation by Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Colorimetric Determination of D-Galacturonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galacturonic acid is the primary constituent of pectin, a complex polysaccharide abundant in the cell walls of plants.[1][2] The quantification of this compound is crucial in various fields, including food science, for assessing pectin content and quality, as well as in biomedical research and drug development, where pectic polysaccharides are investigated for their therapeutic properties. This application note provides detailed protocols for the colorimetric determination of this compound, offering reliable and accessible methods for its quantification in diverse samples.

Principles of the Assays

Several colorimetric methods are available for the determination of uronic acids, including this compound. These assays are typically based on the acid-catalyzed dehydration of the sugar to a furfural derivative, which then reacts with a chromogenic reagent to produce a colored compound. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of this compound in the sample.

This document details two of the most widely used and validated methods:

-

The m-Hydroxybiphenyl (MHDP) Method: This is a highly sensitive and specific method for uronic acids. In the presence of sulfuric acid and sodium tetraborate, this compound is converted to a furfural derivative which then reacts with m-hydroxybiphenyl to form a chromophore with a maximum absorbance at 520 nm.[3] While sensitive, this method can be susceptible to interference from neutral sugars, which can be minimized by subtracting a blank reading without the MHDP reagent.[3]

-

The Carbazole-Sulfuric Acid Method: This classic method also relies on the acid-catalyzed formation of a furfural derivative. The derivative then reacts with carbazole to produce a pink-colored complex with an absorbance maximum at approximately 525 nm.[4][5] This assay is robust, but like the MHDP method, can be subject to interference from other carbohydrates.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the described colorimetric assays, providing a basis for method selection and comparison.

| Parameter | m-Hydroxybiphenyl (MHDP) Method | Carbazole-Sulfuric Acid Method |

| Absorbance Maximum (λmax) | 520 nm[3] | 525 nm[5] |

| Linear Range | 10 - 80 µg/mL | 0.2 - 20 µg in 250 µL (~4 - 400 µM)[5] |

| Detection Limit | 1.6 ± 0.4 µg/mL | Not explicitly stated in reviewed literature |

| Quantification Limit | 5 ± 1 µg/mL | Not explicitly stated in reviewed literature |

| Key Interferences | Neutral sugars, proteins[6] | Neutral sugars, proteins, thiols[5] |

Experimental Protocols

I. m-Hydroxybiphenyl (MHDP) Method

This protocol is adapted from the method described by Blumenkrantz and Asboe-Hansen (1973).[3]

A. Materials and Reagents

-

Sulfuric acid (concentrated, 95-98%)

-

Sodium tetraborate decahydrate

-

m-Hydroxybiphenyl (3-phenylphenol)

-

Sodium hydroxide (NaOH)

-

This compound monohydrate (for standard curve)

-

Distilled or deionized water

-

Spectrophotometer or microplate reader capable of measuring absorbance at 520 nm

-

Glass test tubes or a 96-well glass microtiter plate[2]

-

Vortex mixer

-

Ice bath

-

Water bath or heating block (100°C)

B. Reagent Preparation

-

Sulfuric Acid/Tetraborate Reagent: Carefully add 2.4 g of sodium tetraborate decahydrate to 1 liter of concentrated sulfuric acid. Heat and stir until dissolved. Allow to cool to room temperature before use. Caution: Sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

m-Hydroxybiphenyl (MHDP) Reagent (0.15% w/v): Dissolve 0.15 g of m-hydroxybiphenyl in 100 mL of 0.5% (w/v) NaOH solution. This solution should be prepared fresh daily.

-

This compound Standard Stock Solution (100 µg/mL): Dissolve 10 mg of this compound monohydrate in 100 mL of distilled water. This stock solution can be stored at 4°C for a limited time. Prepare working standards by diluting the stock solution with distilled water to concentrations ranging from 10 to 80 µg/mL.

C. Experimental Workflow

Caption: Experimental workflow for the m-Hydroxybiphenyl (MHDP) assay.

D. Protocol Steps

-

Pipette 200 µL of each standard and sample solution into separate, labeled glass test tubes. For the blank, use 200 µL of distilled water.

-

To account for interference from neutral sugars, prepare a parallel set of tubes for each sample. These "sample blanks" will receive NaOH solution without m-hydroxybiphenyl in step 7.

-

Place the tubes in an ice bath to cool.

-

Carefully add 1.2 mL of the cold Sulfuric Acid/Tetraborate Reagent to each tube. Perform this step in a fume hood.

-

Immediately vortex the tubes to ensure complete mixing.

-

Transfer the tubes to a boiling water bath and heat for exactly 5 minutes.

-

Cool the tubes rapidly in an ice bath.

-

To the standard and sample tubes, add 20 µL of the 0.15% m-hydroxybiphenyl reagent. To the "sample blank" tubes, add 20 µL of 0.5% NaOH solution.

-

Vortex all tubes immediately after the addition.

-

Allow the color to develop at room temperature for 10-20 minutes.

-

Measure the absorbance of all solutions at 520 nm against the reagent blank.

-

Subtract the absorbance of the "sample blank" from the corresponding sample absorbance to correct for interfering substances.

-

Plot a standard curve of the corrected absorbance versus the concentration of the this compound standards.

-

Determine the concentration of this compound in the samples from the standard curve.

II. Carbazole-Sulfuric Acid Method

This protocol is based on the method described by Taylor and Buchanan-Smith (1992).[4]

A. Materials and Reagents

-

Sulfuric acid (concentrated, 98%)

-

Sodium tetraborate decahydrate

-

Carbazole

-

Ethanol (absolute)

-

This compound monohydrate (for standard curve)

-

Distilled or deionized water

-

Spectrophotometer capable of measuring absorbance at 525 nm

-

Glass test tubes

-

Vortex mixer

-

Ice bath

-

Water bath or heating block (100°C)

B. Reagent Preparation

-

Sulfuric Acid/Tetraborate Reagent: Prepare as described in the MHDP method. An alternative preparation involves dissolving 0.9 g of sodium tetraborate decahydrate in 10 mL of water and carefully adding this to 90 mL of ice-cold concentrated sulfuric acid.[5]

-

Carbazole Reagent (0.1% w/v): Dissolve 100 mg of carbazole in 100 mL of absolute ethanol.[5] This reagent should be stored in a dark bottle at 4°C.

-

This compound Standard Stock Solution (100 µg/mL): Prepare as described in the MHDP method. Prepare working standards by diluting the stock solution to concentrations appropriate for the assay's sensitivity (e.g., 2-20 µg/mL).

C. Experimental Workflow

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. agritrop.cirad.fr [agritrop.cirad.fr]

- 4. A colorimetric method for the quantitation of uronic acids and a specific assay for galacturonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. laminarinase.narod.ru [laminarinase.narod.ru]